molecular formula C9H17N3O2 B13758669 Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) CAS No. 560102-87-6

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI)

Cat. No.: B13758669
CAS No.: 560102-87-6
M. Wt: 199.25 g/mol
InChI Key: JEKMVCBZJGAKJS-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester (9CI) is a chemical compound with the molecular formula C9H17N3O2 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a piperidinylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester typically involves the reaction of hydrazinecarboxylic acid with an appropriate piperidine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents involved.

Scientific Research Applications

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.

Comparison with Similar Compounds

Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester can be compared with other similar compounds, such as:

    Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, ethyl ester: This compound has a similar structure but with an ethyl ester group instead of a methyl ester group.

    Hydrazinecarboxylic acid derivatives: Various derivatives of hydrazinecarboxylic acid with different substituents can be compared based on their chemical properties and applications.

The uniqueness of Hydrazinecarboxylic acid, (1-ethyl-4-piperidinylidene)-, methyl ester lies in its specific structure and the resulting chemical and biological properties, which make it valuable for a wide range of research and industrial applications.

Properties

CAS No.

560102-87-6

Molecular Formula

C9H17N3O2

Molecular Weight

199.25 g/mol

IUPAC Name

methyl N-[(1-ethylpiperidin-4-ylidene)amino]carbamate

InChI

InChI=1S/C9H17N3O2/c1-3-12-6-4-8(5-7-12)10-11-9(13)14-2/h3-7H2,1-2H3,(H,11,13)

InChI Key

JEKMVCBZJGAKJS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC(=O)OC)CC1

Origin of Product

United States

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